molecular formula C16H10O8 B1285383 Biphenyl-3,3',5,5'-tetracarboxylic acid CAS No. 4371-28-2

Biphenyl-3,3',5,5'-tetracarboxylic acid

Cat. No.: B1285383
CAS No.: 4371-28-2
M. Wt: 330.24 g/mol
InChI Key: QURGMSIQFRADOZ-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-3,3’,5,5’-tetracarboxylic acid: is an organic compound consisting of two connected phenyl rings, each substituted with two carboxylic acid groups at the 3 and 5 positions. This compound is a derivative of biphenyl, which is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3,3’,5,5’-tetracarboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3,3’,5,5’-tetracarboxylic acid may involve large-scale coupling reactions followed by oxidation processes. The choice of reagents and conditions is optimized for high yield and purity, considering factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form quinones or other oxidized derivatives.

    Reduction: Reduction of the carboxylic acid groups can yield alcohols or aldehydes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products:

    Oxidation: Quinones, carboxylates

    Reduction: Alcohols, aldehydes

    Substitution: Halogenated biphenyls, nitro biphenyls

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Polymers: The compound is used in the synthesis of high-performance polymers and resins.

    Dyes and Pigments: It serves as a precursor for the production of various dyes and pigments.

Comparison with Similar Compounds

    Biphenyl: The parent compound, which lacks the carboxylic acid groups.

    [1,1’-Biphenyl]-2,2’,6,6’-tetracarboxylic acid: A similar compound with carboxylic acid groups at different positions.

Uniqueness:

    Functionalization: The presence of four carboxylic acid groups at specific positions makes [1,1’-Biphenyl]-3,3’,5,5’-tetracarboxylic acid unique in its reactivity and applications.

    Coordination Chemistry: Its ability to form stable metal complexes distinguishes it from other biphenyl derivatives.

Properties

IUPAC Name

5-(3,5-dicarboxyphenyl)benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O8/c17-13(18)9-1-7(2-10(5-9)14(19)20)8-3-11(15(21)22)6-12(4-8)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURGMSIQFRADOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60578790
Record name [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4371-28-2
Record name [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Biphenyl-3,3',5,5'-tetracarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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